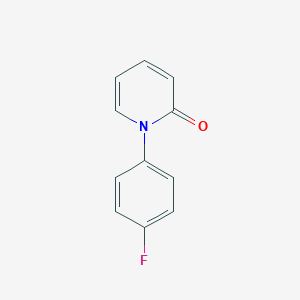

N-(4-Fluorophenyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKMIYGRRGRFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475292 | |

| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60532-42-5 | |

| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Fluorophenyl)pyridin-2(1H)-one synthesis and properties

An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the pyridinone scaffold, it embodies key structural features that are highly valued in drug design, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical and spectroscopic properties, established synthetic methodologies, and its potential applications in drug discovery and development. The narrative emphasizes the rationale behind synthetic strategies, particularly focusing on palladium- and copper-catalyzed cross-coupling reactions, to provide researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

The pyridinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1][3] Its utility stems from its unique electronic and steric properties, which allow it to mimic peptide bonds, engage in crucial hydrogen bonding interactions with biological targets, and serve as a bioisosteric replacement for phenyl, amide, or other heterocyclic rings.[2] This structural versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and metabolic stability.[1][4]

N-aryl pyridinones, such as this compound, extend this utility by introducing a synthetically tractable handle for exploring structure-activity relationships (SAR). The introduction of a 4-fluorophenyl group can enhance binding affinity through favorable interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate pharmacokinetic properties. Pyridinone derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral (notably anti-HIV) effects.[1] This guide focuses specifically on the N-(4-Fluorophenyl) derivative, providing a foundational understanding for its synthesis and further exploration.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical research. The known properties of this compound are summarized below, providing essential data for experimental design, quality control, and regulatory documentation.

Physicochemical Properties

The key physical and chemical identifiers for this compound are presented in Table 1. This data is critical for handling, storage, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 60532-42-5 | [5][6][7][8] |

| Molecular Formula | C₁₁H₈FNO | [5][6][7] |

| Molecular Weight | 189.19 g/mol | [5][7] |

| Appearance | Off-White Solid | [8] |

| Melting Point | 138-139 °C | [5][8] |

| Solubility | Soluble in Chloroform, DMF, Methanol | [5] |

| Density | 1.27 g/cm³ | [8] |

| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | [8] |

| Flash Point | 160.5 °C (Predicted) | [8] |

Spectroscopic Signature

Spectroscopic analysis provides unambiguous structural confirmation. While raw spectra are lot-specific, the expected spectral characteristics are outlined below based on the molecule's structure. These characteristics are fundamental for reaction monitoring and final product verification.[9][10]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridinone and the fluorophenyl rings. The pyridinone ring protons will typically appear as multiplets in the downfield region (approx. δ 6.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets (or a complex multiplet resembling an AA'BB' system) due to symmetry and coupling with each other and the fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will display 11 distinct carbon signals. The carbonyl carbon (C=O) of the pyridinone ring will be the most downfield signal (typically >160 ppm). The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl (C=O) stretch. C-N and C-F stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak [M]+• or protonated molecule [M+H]⁺ should be observed at m/z 189.19 or 190.19, respectively, confirming the molecular weight.

Synthesis of this compound

The formation of the aryl-nitrogen bond is the crucial step in the synthesis of this compound. Modern synthetic chemistry offers several powerful cross-coupling methodologies for this transformation, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, functional group tolerance, cost, and desired reaction conditions.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] Its widespread adoption is due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[11]

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 2-bromopyridine) bond, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (or in this case, the pyridinone nitrogen) coordinates to the palladium center. A base deprotonates the coordinated nitrogen to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[11][13][14]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 5. labsolu.ca [labsolu.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. lehigh.edu [lehigh.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS 60532-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)pyridin-2(1H)-one, with CAS number 60532-42-5, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2] Structurally, it features a pyridinone ring N-substituted with a 4-fluorophenyl group. This compound is notably recognized as a metabolite of Pirfenidone, a drug employed in the treatment of diabetic kidney disease.[3] Its role as a metabolite and its inherent chemical scaffold make it a valuable subject for in-depth study, from its synthesis and characterization to its potential biological activities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis strategies with detailed protocols, analytical characterization, and known biological relevance.

Chemical Properties and Identification

A clear understanding of the fundamental physicochemical properties of this compound is essential for its handling, analysis, and application in a research setting.

| Property | Value | Source |

| CAS Number | 60532-42-5 | [1][2][4] |

| Molecular Formula | C₁₁H₈FNO | [2][4] |

| Molecular Weight | 189.19 g/mol | [4][5] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 138-139 °C | [5] |

| Solubility | Soluble in Chloroform, DMF, and Methanol | [5] |

| Storage | Store at -20°C | [5] |

| Synonyms | 1-(p-Fluorophenyl)-2-pyridone, 1-(4-Fluorophenyl)-2(1H)-pyridone | [2][3] |

Synthesis of this compound: A Tale of Two Couplings

The formation of the C-N bond between the pyridine and fluorophenyl rings is the cornerstone of synthesizing this compound. The two most prominent and effective methods for achieving this are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as substrate availability, desired reaction conditions, and catalyst/ligand cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a workhorse in modern organic synthesis for the formation of C-N bonds due to its broad substrate scope and functional group tolerance.[6] However, the N-arylation of 2-halopyridines presents a unique challenge: the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[7] Overcoming this requires careful selection of ligands that are sterically bulky enough to favor the desired catalytic cycle over catalyst deactivation.[7]

Caption: Generalized workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a bulky phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add 2-bromopyridine (1.0 equivalent) and 4-fluoroaniline (1.2 equivalents), followed by anhydrous toluene.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring stoichiometric amounts of copper and high temperatures.[8] Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper, often in the form of copper(I) salts like CuI, along with a ligand to facilitate the reaction under milder conditions.[9] This method can be a cost-effective alternative to palladium-catalyzed reactions. The key to a successful modern Ullmann condensation is the use of a ligand, such as a diamine, to stabilize the copper catalyst and improve its solubility and reactivity.[10]

Detailed Protocol: Ullmann-Type Condensation

-

Reaction Setup: In a sealable reaction vessel, combine 2-hydroxypyridine (1.0 equivalent), 1-fluoro-4-iodobenzene (1.1 equivalents), copper(I) iodide (CuI, 10 mol%), a diamine ligand (e.g., N,N'-dimethylcyclohexane-1,2-diamine, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add anhydrous toluene or DMF to the vessel.

-

Reaction: Seal the vessel and heat the mixture to 110-130 °C for 24-48 hours, with stirring.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to afford the desired product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridinone and the fluorophenyl rings. The chemical shifts and coupling patterns provide crucial information about the structure.

-

¹³C-NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the pyridinone ring (typically in the range of 160-170 ppm) and the carbon atoms of the aromatic rings.

-

¹⁹F-NMR: The fluorine NMR will exhibit a singlet for the single fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion for C₁₁H₈FNO would be approximately 190.0668.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the pyridinone ring, typically around 1650-1670 cm⁻¹.

Biological Significance and Applications

The primary biological relevance of this compound stems from its identity as a metabolite of Pirfenidone.[3] Pirfenidone is an anti-fibrotic and anti-inflammatory drug, and understanding the activity of its metabolites is crucial for a complete picture of its pharmacological profile, including efficacy and potential side effects.

A patent has indicated that derivatives of pirfenidone, which would include this metabolite, can modulate the stress-activated protein kinase (SAPK) system.[11] The SAPK signaling pathway, which includes kinases like p38, is involved in cellular responses to stress, inflammation, and apoptosis. Modulation of this pathway is a key therapeutic strategy for a variety of inflammatory and fibrotic diseases.

Caption: Potential modulation of the p38 MAPK pathway.

Given its structural similarity to other biologically active pyridinones, this compound serves as a valuable scaffold for the development of new therapeutic agents.[12] The pyridinone core is a privileged structure in medicinal chemistry, found in compounds with a wide range of activities, including antiviral, antimicrobial, and antitumor effects. Therefore, this molecule is not only important for understanding the metabolism of Pirfenidone but also as a starting point for lead optimization in drug discovery programs targeting various diseases.

Conclusion

This compound is a molecule of considerable scientific interest, bridging the fields of synthetic methodology, analytical chemistry, and pharmacology. Its synthesis, achievable through robust cross-coupling strategies like the Buchwald-Hartwig and Ullmann reactions, provides access to a scaffold with proven biological relevance. As a key metabolite of Pirfenidone and a potential modulator of critical signaling pathways, it warrants further investigation to fully elucidate its pharmacological effects. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing compound.

References

- ChemicalBook. (2023). This compound | 60532-42-5.

- Pharmaffiliates. 60532-42-5 | Product Name : this compound.

- Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

- Singh, P., & Kumar, A. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Chemical Sciences, 130(1), 1-10.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Wikipedia. (2023). Ullmann condensation.

- Santa Cruz Biotechnology. This compound | CAS 60532-42-5.

- Labsolu. This compound.

- Shanghai Huicheng Biological Technology Co., Ltd. This compound. Retrieved from Shanghai Huicheng Biological Technology Co., Ltd.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

- Google Patents. US10010536B2 - Method of modulating stress-activated protein kinase system.

- ResearchGate. Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.

- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

- 1. This compound | 60532-42-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-(4-Fluorophenyl)pyridin-2(1H)-one_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US10010536B2 - Method of modulating stress-activated protein kinase system - Google Patents [patents.google.com]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(4-Fluorophenyl)pyridin-2(1H)-one: A Technical Guide

Introduction

N-(4-Fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. This technical guide provides a comprehensive overview of the spectroscopic data for this compound.

Molecular Structure and Key Features

The structure of this compound, with CAS Number 60532-42-5 and molecular formula C₁₁H₈FNO, combines a pyridin-2-one ring with a 4-fluorophenyl substituent attached to the nitrogen atom. This arrangement gives rise to distinct spectroscopic signatures that will be explored in the following sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone and the fluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridinone) | 7.5 - 7.7 | Doublet of doublets | J ≈ 6-7, 1-2 |

| H-4 (Pyridinone) | 7.3 - 7.5 | Doublet of triplets | J ≈ 7-9, 1-2 |

| H-3 (Pyridinone) | 6.2 - 6.4 | Doublet of doublets | J ≈ 7-9, 1-2 |

| H-5 (Pyridinone) | 6.6 - 6.8 | Triplet of doublets | J ≈ 6-7, 1-2 |

| H-2', H-6' (Fluorophenyl) | 7.2 - 7.4 | Multiplet | |

| H-3', H-5' (Fluorophenyl) | 7.1 - 7.3 | Multiplet |

Note: Predictions are based on typical chemical shifts for N-aryl-2-pyridones and substituted fluorobenzenes.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electronegative fluorine atom will result in C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 (C=O) | 160 - 165 | |

| C-6 | 138 - 142 | |

| C-4 | 135 - 140 | |

| C-5 | 120 - 125 | |

| C-3 | 105 - 110 | |

| C-1' (ipso) | 135 - 140 | |

| C-2', C-6' | 128 - 132 | J ≈ 8-10 |

| C-3', C-5' | 115 - 118 | J ≈ 22-25 |

| C-4' (ipso) | 160 - 165 | J ≈ 245-255 |

Note: Predicted chemical shifts and coupling constants are based on known data for similar structures.[1]

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bond.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1660 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: General workflow for IR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 189.19 g/mol ) is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 189 | Molecular Ion |

| [M - CO]⁺ | 161 | Loss of carbon monoxide |

| [C₆H₄F-N]⁺ | 109 | Fragment corresponding to the fluorophenyl-nitrogen moiety |

| [C₅H₅NO]⁺ | 95 | Fragment corresponding to the pyridinone ring |

| [C₆H₄F]⁺ | 95 | Fragment corresponding to the fluorophenyl ring |

Note: The fragmentation pattern can be complex and may involve rearrangements.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While awaiting the public availability of comprehensive experimental data, this guide serves as a valuable resource for scientists working with this compound, offering insights into its expected spectroscopic behavior and providing standardized protocols for its characterization. The predicted data, based on sound spectroscopic principles and analysis of analogous structures, offers a strong foundation for the structural verification of synthesized this compound.

References

-

Huitong Biological. This compound. [Link]

-

Sharma, P., & Kumar, A. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500. [Link]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ECSOC-27. [Link]

-

Pinto, D. C., Santos, C. M., & Silva, A. M. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]

-

Li, Z., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Angewandte Chemie International Edition, 54(36), 10543-10547. (Supporting Information provides spectral data for 2-(4-fluorophenyl)pyridine). [Link]

-

Sun, J., et al. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(12), 2096-2101. [Link]

-

Smith, A. B., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(12), 3467-3473. [Link]

-

NIST. 2(1H)-Pyridinone. [Link]

-

PubChem. Piridin-4-one. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 283-306. [Link]

Sources

N-(4-Fluorophenyl)pyridin-2(1H)-one solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of N-(4-Fluorophenyl)pyridin-2(1H)-one

Authored by a Senior Application Scientist

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a formality; it is the bedrock upon which successful formulation, efficacy, and safety are built. This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of a fluorophenyl group significantly modulates the electronic and lipophilic character of the parent pyridinone, making a detailed investigation of its solubility and stability profiles indispensable.

This guide provides a comprehensive framework for characterizing this compound. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the strategic rationale behind them. We will explore the theoretical underpinnings of its expected behavior, provide robust, step-by-step methodologies for empirical determination, and discuss the interpretation of the resulting data.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of the molecule is the first step. The structure combines a polar pyridinone ring, capable of hydrogen bonding, with a nonpolar, lipophilic fluorophenyl group. The fluorine atom, being highly electronegative, influences the molecule's acidity, basicity, and potential for metabolic stability.[2]

Table 1: Core Physicochemical Properties

| Property | Value / Information | Source / Method |

| Chemical Name | 1-(4-fluorophenyl)pyridin-2-one | IUPAC |

| Synonyms | This compound, 1-(p-Fluorophenyl)-2-pyridone | [3] |

| CAS Number | 60532-42-5 | [3][4][5][6] |

| Molecular Formula | C₁₁H₈FNO | [3][5][6] |

| Molecular Weight | 189.19 g/mol | [5][6] |

| Melting Point | 138-139°C | [7] |

| Appearance | (To be determined experimentally) | Visual Inspection |

| pKa | (To be determined experimentally) | Potentiometric Titration / UV-spectroscopy |

| LogP | (To be determined experimentally) | Shake-Flask Method / HPLC |

Solubility Studies: A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor aqueous solubility is a leading cause of failure in drug development. This section outlines a systematic approach to determining the solubility of this compound in various media relevant to the drug development process.

Theoretical Considerations

The molecule's structure suggests a nuanced solubility profile. The polar pyridinone moiety may confer some aqueous solubility, while the fluorophenyl ring will enhance solubility in organic solvents.[8] Initial vendor data indicates solubility in chloroform, DMF, and methanol.[7] A comprehensive study should expand this to include pharmaceutically relevant solvents and biorelevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, Chloroform)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.22 µm syringe filters

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS/MS method for quantification[9]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[8]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant by either centrifuging the vials at high speed or carefully filtering the solution through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.

-

Quantification: Dilute an aliquot of the clear supernatant with an appropriate mobile phase. Analyze the sample using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent / Medium | Solubility (mg/mL) |

| Purified Water | (To be determined experimentally) |

| 0.1 M HCl (pH ~1) | (To be determined experimentally) |

| pH 4.5 Acetate Buffer | (To be determined experimentally) |

| pH 7.4 Phosphate Buffer | (To be determined experimentally) |

| Methanol | (To be determined experimentally) |

| Ethanol | (To be determined experimentally) |

| Chloroform | (To be determined experimentally) |

| Dimethylformamide (DMF) | (To be determined experimentally) |

| Propylene Glycol | (To be determined experimentally) |

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Visualizing the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[10] Forced degradation (stress testing) is the cornerstone of these studies, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[10][11][12][13]

Rationale and Approach

The pyridone scaffold is known to be susceptible to hydrolysis, particularly under acidic and basic conditions.[14][15] The molecule's aromatic rings may also be susceptible to oxidation and photolytic degradation. Our strategy will follow the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A) to evaluate the intrinsic stability of this compound under various stress conditions.[11]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to support the development of a stability-indicating analytical method.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water).

-

For each stress condition, dilute the stock solution with the stressor to a final concentration of ~1 mg/mL.

-

Expose the solutions to the conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).

-

After withdrawal, quench the reaction if necessary (e.g., neutralize acidic/basic samples).

-

Analyze all samples by a stability-indicating HPLC-UV method, often coupled with Mass Spectrometry (LC-MS) for peak purity assessment and identification of degradation products.

-

The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

Stress Conditions:

-

Acid Hydrolysis: Use 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Use 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C). The pyridone ring can be particularly labile to base.[14]

-

Neutral Hydrolysis: Use purified water at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Also, test the stability of the solution at the same temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.

Data Presentation: Stability Profile Summary

Table 3: Forced Degradation Study Summary for this compound

| Stress Condition | Reagent / Condition | Duration / Temp. | % Assay Remaining | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 h / 60°C | (To be determined) | (To be determined) | (e.g., Major degradant at RRT 0.85) |

| Base Hydrolysis | 0.1 M NaOH | 6 h / 40°C | (To be determined) | (To be determined) | (e.g., Rapid degradation observed) |

| Neutral Hydrolysis | Water | 48 h / 60°C | (To be determined) | (To be determined) | (e.g., Stable) |

| Oxidation | 3% H₂O₂ | 24 h / RT | (To be determined) | (To be determined) | (e.g., Two minor degradants formed) |

| Thermal (Solid) | Dry Heat | 7 days / 80°C | (To be determined) | (To be determined) | (e.g., Stable, no change in appearance) |

| Photolytic (Solution) | ICH Q1B | 7 days / RT | (To be determined) | (To be determined) | (e.g., Slight yellowing of solution) |

Note: RRT = Relative Retention Time. All values are placeholders for experimental data.

Visualizing the Stability Study Workflow

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 60532-42-5 [chemicalbook.com]

- 5. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

- 13. ajrconline.org [ajrconline.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of N-(4-Fluorophenyl)pyridin-2(1H)-one

The pyridin-2(1H)-one moiety is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1][2] Its prevalence in both natural products and synthetic pharmaceuticals stems from its versatile chemical properties and its ability to interact with a wide array of biological targets.[2] Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3]

This guide focuses on a specific, synthetically important derivative: This compound . The introduction of an N-aryl substituent, particularly a fluorinated phenyl group, is a common strategy in drug design. The fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.[4] Understanding the biological landscape of this compound provides a critical foundation for researchers in drug development.

Chemical Structure of this compound

Part 1: Anticancer and Antiproliferative Activity

The investigation of pyridinone derivatives as anticancer agents is a highly active area of research.[2][3] The N-(4-Fluorophenyl) substitution is a key feature in several reported antiproliferative compounds, suggesting that this compound is a promising candidate for oncological applications.

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

The primary mechanism of action for many anticancer pyridinones involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3]

-

p38 MAPK Inhibition: Certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[5] The p38 MAPK pathway is frequently dysregulated in cancer and inflammation, making it a valuable therapeutic target. Inhibition of this pathway can halt the cell cycle and induce apoptosis.

-

PI3K/mTOR Pathway: Imidazo[1,2-a]pyridine derivatives have demonstrated efficacy as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), another crucial signaling pathway for cell growth.[3]

-

Apoptosis Induction: Studies on related nicotinamide and pyridine-2(1H)-thione derivatives containing the N-(4-fluorophenyl) moiety have shown they can induce apoptosis in cancer cells. This is often confirmed by observing increased levels of pro-apoptotic proteins (e.g., caspases, p53) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).[6]

Molecular docking studies on related compounds have helped elucidate the binding interactions within the active sites of target proteins, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues.[7]

The diagram below illustrates a simplified representation of the MAPK signaling cascade, a potential target for this compound. Inhibition at the p38 MAPK level can block downstream signaling that leads to cell proliferation and survival.

Caption: Potential inhibition of the p38 MAPK pathway by this compound.

In Vitro Antiproliferative Activity

The cytotoxic potential of this compound and its analogs is typically evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Table 1: Representative Antiproliferative Activity of N-(4-Fluorophenyl) Pyridine-Thione Derivatives Data is representative of compounds evaluated in the cited literature against common cancer cell lines.

| Compound Class | HCT-116 (Colon) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| Pyridine-2(1H)-thione Derivative 3b | 10.45 ± 0.9 | 12.31 ± 1.1 | > 50 | [7][8] |

| Thienopyridine Derivative 5d | 1.89 ± 0.1 | 2.11 ± 0.2 | > 50 | [7][8] |

| S-alkylated Derivative 4d | 2.15 ± 0.1 | 3.54 ± 0.3 | > 50 | [7][8] |

| Doxorubicin (Control) | 2.55 ± 0.2 | 3.12 ± 0.3 | 4.18 ± 0.3 | [7][8] |

Note: The data shows that derivatives containing the N-(4-fluorophenyl) scaffold can exhibit potent activity, sometimes exceeding that of the standard chemotherapeutic agent doxorubicin, particularly against colon and liver cancer cell lines.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the in vitro cytotoxicity of test compounds.

-

Cell Culture:

-

Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Part 2: Anti-inflammatory and Analgesic Activity

Chronic inflammation and associated pain are significant medical challenges. Pyridinone derivatives have emerged as a promising class of non-acidic anti-inflammatory agents.[9]

Mechanistic Insights: Targeting Inflammatory Cascades

The anti-inflammatory effects of pyridinones are believed to be multi-faceted:

-

Enzyme Inhibition: As discussed, inhibition of p38 MAPK is a key mechanism, as this kinase plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][10]

-

Iron Chelation: Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway that produce prostaglandins and leukotrienes, are heme-dependent. The iron-chelating properties of some pyridinone derivatives may disrupt the function of these enzymes, thereby reducing inflammation.[11][12]

-

Neuroinflammation Suppression: In the context of the central nervous system, pyridinone derivatives have been shown to mitigate neuroinflammatory responses in microglial cells by suppressing the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines.[10] This activity is particularly relevant for neurodegenerative diseases and neuropathic pain.

In Vivo Anti-inflammatory and Analgesic Efficacy

The efficacy of these compounds is typically validated using established animal models of inflammation and pain.

-

Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rats. The injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume (edema) by a test compound is a measure of its anti-inflammatory activity.[9][12]

-

Mechanical Allodynia Models: To test for analgesic effects, particularly for neuropathic pain, models like capsaicin- or nerve injury-induced mechanical allodynia are used. A reduction in pain hypersensitivity (allodynia) indicates an analgesic effect.[5][13]

Table 2: Representative In Vivo Anti-inflammatory Activity of Pyridinone Derivatives

| Compound Class | Animal Model | Dose | Max. Inhibition of Edema (%) | Reference |

| 3-Hydroxy Pyridine-4-one (A) | Rat Paw Edema | 20 mg/kg | 68.4 | [12][14] |

| 3-Hydroxy Pyridine-4-one (C) | Rat Paw Edema | 200 mg/kg | 52.6 | [12][14] |

| Indomethacin (Control) | Rat Paw Edema | 10 mg/kg | 73.7 | [12][14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This workflow outlines the standard procedure for evaluating in vivo anti-inflammatory activity.

-

Animal Acclimatization:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

-

Grouping and Baseline Measurement:

-

Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (this compound at various doses).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

-

-

Compound Administration:

-

Administer the test compound or control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vₜ - V₀) / V₀] × 100.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] × 100.

-

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Part 3: Antimicrobial Activity

The pyridinone core is also found in compounds with notable antimicrobial properties. While less explored than its anticancer potential, the antimicrobial activity of this compound warrants investigation.

In Vitro Antimicrobial Screening

The standard method for assessing antimicrobial activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Representative Antimicrobial Activity of Pyridinone Derivatives

| Compound Class | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| 4-Pyridinone Derivative (1) | 1 | >64 | 64 | [15] |

| 4-Pyridinone Derivative (10) | 1 | >64 | 1 | [15] |

| Penicillin G (Control) | 64 | 1 | 64 | [15] |

Note: The data indicates that certain pyridinone derivatives can have potent and selective activity against Gram-negative bacteria like E. coli.[15]

Experimental Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation:

-

Grow bacterial strains (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a final inoculum concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Summary and Future Directions

This compound is a molecule of significant interest, built upon the versatile and biologically active pyridin-2(1H)-one scaffold. Evidence from structurally related analogs strongly suggests its potential in several therapeutic areas:

-

Oncology: Potent antiproliferative activity is likely, potentially mediated through the inhibition of key signaling kinases like p38 MAPK.

-

Inflammation and Pain: The compound is a strong candidate for a non-steroidal anti-inflammatory agent and may possess analgesic properties, particularly for inflammatory or neuropathic pain.

-

Infectious Diseases: Preliminary evidence suggests possible utility as an antimicrobial agent.

Future research should focus on:

-

Definitive Target Identification: Utilizing biochemical and cellular assays to pinpoint the specific molecular targets of this compound.

-

In Vivo Efficacy: Expanding in vivo testing beyond initial models to more complex disease models (e.g., tumor xenografts, chronic inflammatory models).

-

Pharmacokinetics and Safety: A comprehensive evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is essential for any progression towards clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive overview based on current literature, establishing a solid rationale for the continued investigation of this compound as a promising therapeutic agent.

References

- Frontiers in Chemistry. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.

- Journal of the Indian Chemical Society. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.

- PubMed. (n.d.). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands.

- European Journal of Medicinal Chemistry. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia.

- National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- PubMed. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.

- ResearchGate. (2025). In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies.

- Sciforum. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study.

- National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.

- National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.

- ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the....

- National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.

- PubMed. (n.d.). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- PubMed. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones.

- Journal of Research in Medical Sciences. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- ResearchGate. (n.d.). (PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- ResearchGate. (n.d.). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones.

Sources

- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 5. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sciforum : Event management platform [sciforum.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

N-(4-Fluorophenyl)pyridin-2(1H)-one: A Technical Guide on its Synthesis, Characterization, and Relation to Pirfenidone Metabolism

Introduction

Pirfenidone, chemically known as 5-methyl-1-phenylpyridin-2(1H)-one, is a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), exhibiting both anti-fibrotic and anti-inflammatory properties.[1] Understanding its metabolic fate is paramount for optimizing its therapeutic window and ensuring patient safety. The primary metabolic route for Pirfenidone involves oxidation of the methyl group to form 5-carboxy-pirfenidone, a transformation predominantly mediated by the cytochrome P450 enzyme CYP1A2.[2][3]

This guide serves a dual purpose. Firstly, it will delineate the established metabolic pathways of Pirfenidone, clarifying the roles of various enzymes and the formation of its major metabolites. Secondly, it addresses the subject of N-(4-Fluorophenyl)pyridin-2(1H)-one. While this compound is a structural analog of Pirfenidone and belongs to the medicinally significant class of N-aryl pyridin-2(1H)-ones, it is not a recognized metabolite of Pirfenidone. Therefore, this document will provide a comprehensive, research-grade technical overview of the synthesis, characterization, and bioanalytical quantification of this compound, presenting it as a representative case study for drug development professionals working with this chemical scaffold.

Part 1: The Metabolic Landscape of Pirfenidone

The biotransformation of Pirfenidone is a critical aspect of its pharmacology. The majority of an administered dose is metabolized in the liver, with approximately 80% being excreted in the urine as metabolites.[1]

Primary Metabolic Pathways and Enzymology

The principal metabolic transformation of Pirfenidone is the oxidation of the 5-methyl group. This proceeds in a two-step fashion:

-

5-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group to form 5-hydroxymethyl-pirfenidone. This reaction is primarily catalyzed by CYP1A2, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2]

-

Oxidation to Carboxylic Acid: The intermediate alcohol is subsequently oxidized to the major and pharmacologically inactive metabolite, 5-carboxy-pirfenidone.[2][3]

The heavy reliance on CYP1A2 for its metabolism means that co-administration of strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can significantly increase Pirfenidone exposure and the risk of adverse effects.[1]

Formation of Reactive Metabolites

Beyond the primary oxidative pathway, studies have indicated the formation of a reactive quinone methide intermediate.[4][5] This electrophilic species can be generated through two proposed mechanisms:

-

Direct dehydrogenation of the parent drug.[6]

-

Sulfation of the 5-hydroxymethyl pirfenidone intermediate, forming a benzylic alcohol-sulfate derivative that can then rearrange.[4][6]

The formation of such reactive metabolites is of toxicological interest as they have the potential to form covalent adducts with cellular macromolecules, which has been suggested as a possible mechanism for idiosyncratic drug-induced liver injury.[4][6]

Caption: Metabolic pathways of Pirfenidone.

Pharmacokinetics of Pirfenidone and 5-Carboxy-Pirfenidone

Pirfenidone is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.8 to 2.2 hours.[7][8] The presence of food is recommended during administration to reduce nausea and dizziness.[1] The elimination half-life of the parent drug is short, around 2.4 hours.[1] The major metabolite, 5-carboxy-pirfenidone, is also rapidly formed and eliminated, with a similar half-life.[7][8] Approximately 87.76% of an administered dose is excreted in the urine as 5-carboxy-pirfenidone, with less than 1% excreted as the unchanged parent drug.[7][8]

| Parameter | Pirfenidone | 5-Carboxy-pirfenidone | Reference |

| Tmax (hours) | 1.8 - 2.2 | 1.5 - 2.2 | [7] |

| t1/2 (hours) | 2.1 - 2.4 | 2.1 - 2.6 | [7] |

| Urinary Excretion | < 1% | ~88% | [7] |

Part 2: this compound: A Technical Synthesis and Characterization Guide

The N-aryl pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including antiviral, antitumor, and anti-inflammatory agents. The introduction of a fluorine atom, as in this compound, is a common strategy to modulate metabolic stability, potency, and pharmacokinetic properties. This section provides a practical guide to its synthesis and structural elucidation.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl pyridin-2(1H)-ones is the copper-catalyzed N-arylation of 2-hydroxypyridine (the tautomer of pyridin-2(1H)-one) with an appropriate aryl halide.

Protocol: Copper-Catalyzed N-Arylation

-

Reaction Setup: To an oven-dried reaction vessel, add 2-hydroxypyridine (1.0 eq.), 1-bromo-4-fluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Experimental Choices:

-

Catalyst System: The CuI/L-proline system is a well-established and efficient catalyst for Ullmann-type C-N cross-coupling reactions. L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling.

-

Base and Solvent: Potassium carbonate is a cost-effective base to deprotonate the 2-hydroxypyridine. DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, promoting the reaction rate.

-

Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst, which would render it inactive.

Caption: Synthesis workflow for this compound.

Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

| Technique | Predicted Data for this compound |

| ¹H NMR | δ 8.0-7.8 (m, 2H, Ar-H ortho to F), δ 7.5-7.3 (m, 2H, Ar-H meta to F), δ 7.4-7.2 (m, 2H, Pyridinone-H), δ 6.7-6.5 (m, 1H, Pyridinone-H), δ 6.3-6.1 (m, 1H, Pyridinone-H).[9] |

| ¹³C NMR | δ 165-160 (d, J ≈ 250 Hz, C-F), δ 160-155 (C=O), δ 145-130 (aromatic and pyridinone carbons), δ 120-115 (d, J ≈ 22 Hz, C-H meta to F).[9] |

| ¹⁹F NMR | δ -110 to -120 ppm (relative to CFCl₃).[10] |

| Mass Spec (EI) | Predicted [M]+• at m/z 191.06. Key fragments may include loss of CO (m/z 163) and the fluorophenyl cation (m/z 95).[11] |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-F stretch). |

Part 3: Analytical Methodologies for Quantification in Biological Matrices

Accurate quantification of novel chemical entities in biological fluids like plasma is essential for pharmacokinetic and metabolism studies. A sensitive and selective LC-MS/MS method is the gold standard for this purpose.

Protocol: Quantification of this compound in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.[12]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect the analyte using Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM Transition: For this compound (MW 191.18), the precursor ion would be [M+H]⁺ at m/z 192.1. A plausible product ion could result from the fragmentation of the pyridinone ring, for example, m/z 95.1 (fluorophenyl cation). The transition would be 192.1 -> 95.1.

-

-

-

Method Validation:

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.

-

Caption: Bioanalytical workflow for plasma sample analysis.

Conclusion

This guide has provided a detailed examination of the metabolic pathways of Pirfenidone, highlighting the central role of CYP1A2 in its conversion to 5-carboxy-pirfenidone and the potential for reactive metabolite formation. Furthermore, by presenting a comprehensive technical dossier on the synthesis, characterization, and bioanalysis of this compound, we offer a valuable resource for researchers and drug development professionals. This framework for handling a representative N-aryl pyridin-2(1H)-one provides a solid foundation for the exploration of new chemical entities within this important therapeutic class.

References

-

Wikipedia. Pirfenidone. [Link]

-

Lin, H., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8059-8068. [Link]

-

ResearchGate. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. [Link]

-

Imaizumi, K., et al. (2021). Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. Xenobiotica, 51(12), 1352-1359. [Link]

-

Conte, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine. [Link]

-

Ohori, M., et al. (2019). Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy. Biological & Pharmaceutical Bulletin, 42(7), 1159-1165. [Link]

-

Huang, N. Y., et al. (2013). Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions. Arzneimittelforschung, 63(4), 187-193. [Link]

-

O'Reilly, K. M., et al. (2002). Pharmacokinetics and metabolism of a novel antifibrotic drug pirfenidone, in mice following intravenous administration. Journal of Pharmacy and Pharmacology, 54(10), 1377-1383. [Link]

-

ACS Publications. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. [Link]

-

Sharma, P., et al. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B. [Link]

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

Bio-protocol. Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One. [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

-

National Institutes of Health. Ultra-Sensitive Fluorimetric Method for the First Estimation of Vonoprazan in Real Human Plasma and Content Uniformity Test. [Link]

-

Frontiers. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. [Link]

-

ChemRxiv. Pre-analytical (mis)handling of plasma investigated by 1H-NMR metabolomics. [Link]

-

Journal of Food and Drug Analysis. Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

Sources

- 1. Pirfenidone - Wikipedia [en.wikipedia.org]

- 2. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. rsc.org [rsc.org]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. diposit.ub.edu [diposit.ub.edu]

N-(4-Fluorophenyl)pyridin-2(1H)-one literature review

An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is built upon the pyridin-2(1H)-one core, a recognized "privileged scaffold" that features in numerous biologically active molecules. This compound serves as a crucial intermediate for the synthesis of novel therapeutic candidates and is also relevant as a potential metabolite of pyridinone-based drugs, such as Pirfenidone. The incorporation of a 4-fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, enhancing metabolic stability and target binding affinity through favorable electronic and steric interactions.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It details its physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its application as a key building block for compounds with demonstrated antiproliferative activity. By integrating detailed experimental protocols, spectroscopic analysis, and a review of the biological significance of its derivatives, this document serves as an authoritative resource for leveraging this valuable compound in modern drug discovery programs.

The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridine and pyridinone rings are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. The pyridin-2(1H)-one moiety is particularly noteworthy as it acts as a versatile bioisostere for amides, phenols, and various other heterocyclic systems. Its unique electronic structure, featuring a conjugated system with a hydrogen bond donor (N-H) and acceptor (C=O), allows for diverse, high-affinity interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, antiviral, anti-inflammatory, and antifungal applications. The strategic functionalization of the pyridinone core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and overall efficacy.

Physicochemical Properties

This compound is an off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 60532-42-5 | |

| Molecular Formula | C₁₁H₈FNO | |

| Molecular Weight | 189.19 g/mol | |

| Appearance | Off-White Solid | |

| Synonyms | 1-(p-Fluorophenyl)-2-pyridone | |

| Storage | 2-8°C Refrigerator | |

| Solubility | Soluble in Chloroform, DMF, Methanol |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold and its close analogs typically proceeds through multi-step sequences involving the formation of a key acyclic precursor followed by a cyclization reaction. A highly effective and well-documented approach utilizes N-(4-fluorophenyl)-3-oxobutanamide as a central intermediate.

Synthesis of Key Precursor: N-(4-fluorophenyl)-3-oxobutanamide

The foundational step is the synthesis of the β-ketoamide precursor. This is reliably achieved through the acylation of 4-fluoroaniline with a derivative of acetoacetic acid, such as ethyl acetoacetate.

-

Causality of Experimental Choices: The reaction between an aniline and a β-keto ester is a classic and high-yielding method for forming acetoacetanilides. Using ethyl acetoacetate is advantageous due to its commercial availability and appropriate reactivity. The reaction is typically performed at elevated temperatures to drive the condensation and removal of ethanol, pushing the equilibrium toward the product. No catalyst is strictly necessary, though mild acid or base catalysis can sometimes be employed.

Caption: Workflow for the synthesis of the key precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heating: Heat the reaction mixture to 130-140°C and maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Workup: Allow the mixture to cool to room temperature. The crude product often solidifies upon cooling.

-

Purification: Recrystallize the solid product from a suitable solvent system, such as ethanol/water, to yield pure N-(4-fluorophenyl)-3-oxobutanamide.

Synthesis of this compound Analogs

With the precursor in hand, the pyridinone ring system can be constructed. A common route involves the synthesis of a pyridine-2(1H)-thione derivative, which can serve as a direct precursor to the desired pyridin-2(1H)-one. This is achieved by reacting the N-(4-fluorophenyl)-3-oxobutanamide with a suitable three-carbon synthon, such as a 2-cyano-prop-2-enethioamide derivative.

-

Causality of Experimental Choices: This reaction is a variation of the Guareschi-Thorpe condensation. Piperidine is used as a basic catalyst to deprotonate the active methylene group of the 3-oxobutanamide, initiating a Michael addition into the electron-deficient alkene of the thioamide. The subsequent intramolecular cyclization and dehydration/aromatization steps are facilitated by heating under reflux in ethanol, a polar protic solvent that effectively solvates the intermediates and reagents.

Caption: Synthesis of a pyridinethione derivative.

-